

An In-depth Technical Guide to 4-methoxy-N-(1-phenylethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-methoxy-N-(1-phenylethyl)aniline
Cat. No.:	B2375982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **4-methoxy-N-(1-phenylethyl)aniline**, including its nomenclature, physicochemical properties, detailed spectroscopic data, and a representative synthetic protocol.

Chemical Identity and Nomenclature

The compound with the chemical formula $C_{15}H_{17}NO$ is systematically named in accordance with IUPAC nomenclature guidelines.

- IUPAC Name: **4-methoxy-N-(1-phenylethyl)aniline**
- CAS Number: 2743-01-3[1]
- Synonyms: Aniline, 4-methoxy-N-(1-phenylethyl)-[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **4-methoxy-N-(1-phenylethyl)aniline** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	$C_{15}H_{17}NO$	[1]
Molecular Weight	227.31 g/mol	[1]
Appearance	White Solid	[1]
1H NMR (300.1 MHz, $CDCl_3$)	$\delta = 1.41$ (d, $J = 6.7$ Hz, 3H), 3.61 (s, 3H), 4.33 (q, $J = 6.7$ Hz, 1H), 6.36 - 6.43 (m, 2H), 6.58 - 6.64 (m, 2H), 7.11 - 7.17 (m, 1H), 7.20 - 7.31 (m, 4H)	[2]
^{13}C NMR (75.5 MHz, $CDCl_3$)	$\delta = 25.1, 54.2, 55.7, 114.5, 114.7, 125.8, 126.8, 128.6, 141.5, 145.4, 151.8$	[2]
Mass Spectrometry (GCMS-EI)	m/z (%) = 227 (M+, 92), 212 (100), 123 (43), 105 (65), 108 (42), 228 (16), 213 (16), 122 (17), 79 (14), 77 (20), 103 (10)	[2]
High-Resolution Mass Spectrometry (HRMS)	(ESI-TOF, m/z) calcd. for $C_{15}H_{18}NO$ ($M+H$) ⁺ , 228.1383; found 228.1382	[2]

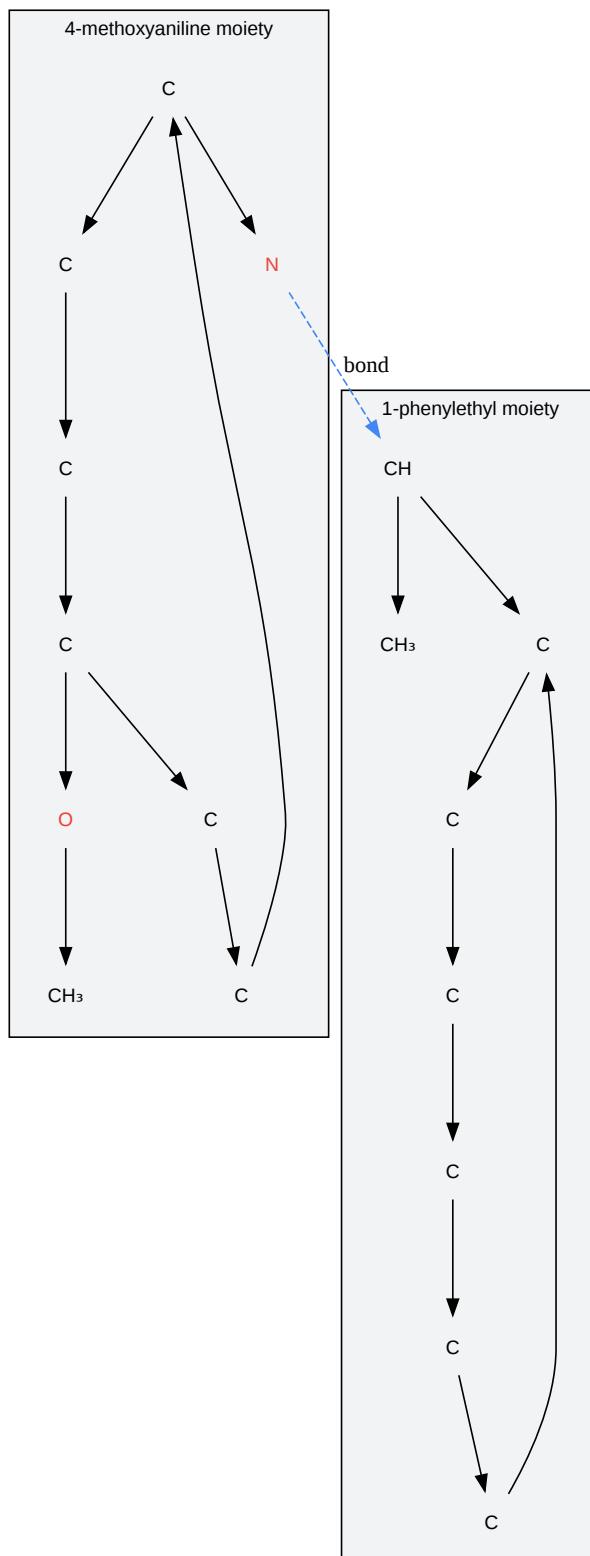
Experimental Protocols

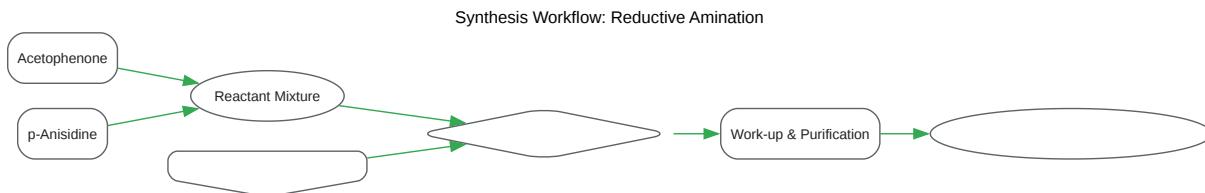
A representative experimental protocol for the synthesis of **4-methoxy-N-(1-phenylethyl)aniline** is the copper-catalyzed reductive amination of an aromatic ketone with an aniline using molecular hydrogen. This method is advantageous due to its use of environmentally friendly molecular hydrogen.

Synthesis of **4-methoxy-N-(1-phenylethyl)aniline** (3c)

A general procedure for this type of reaction involves the following steps:

- Reactant Mixture: Acetophenone and 4-methoxyaniline are combined in a suitable solvent.


- Catalyst Addition: A copper-based catalyst is introduced to the reaction mixture.
- Hydrogenation: The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature for a designated time.
- Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves filtration to remove the catalyst, followed by concentration under reduced pressure.
- Purification: The crude product is then purified, commonly by column chromatography, to yield the pure **4-methoxy-N-(1-phenylethyl)aniline**.


The successful synthesis is confirmed by analytical techniques such as NMR, GCMS, and HRMS, with the resulting data matching those presented in the table above.[\[2\]](#)

Visualizations

To further elucidate the information presented, the following diagrams illustrate the chemical structure and a general synthesis workflow for **4-methoxy-N-(1-phenylethyl)aniline**.

Chemical Structure of 4-methoxy-N-(1-phenylethyl)aniline

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-methoxy-N-(1-phenylethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2375982#4-methoxy-n-1-phenylethyl-aniline-iupac-name-and-synonyms\]](https://www.benchchem.com/product/b2375982#4-methoxy-n-1-phenylethyl-aniline-iupac-name-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com